2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features an iodophenoxy group attached to a piperidinyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodophenol and piperidine.
Formation of Intermediate: 3-Iodophenol is reacted with an appropriate alkylating agent to form 3-iodophenoxyalkane.
Final Product Formation: The intermediate is then reacted with piperidine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: It may be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets. The iodophenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The piperidinyl ethanone structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with the iodine atom in the para position.
2-(3-Bromophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of iodine.
2-(3-Chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-(3-iodophenoxy)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDJJBBTDAQKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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